Chemical properties of 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole
Chemical properties of 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole
An In-Depth Technical Guide to 4-Ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole: Properties, Synthesis, and Applications in Drug Discovery
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole. This molecule is a versatile heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. The guide delves into its physicochemical characteristics, spectroscopic profile, and reactivity, offering insights into its utility in synthetic and medicinal chemistry. A plausible synthetic route is detailed, and its potential as a scaffold in the design of novel therapeutic agents is explored, grounded in the established pharmacological importance of the pyrazole core.
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties[1][2][3]. The metabolic stability of the pyrazole ring has contributed to its increasing prevalence in newly developed pharmaceuticals[3]. The subject of this guide, 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole, combines this important heterocyclic core with two key functional groups: a terminal alkyne and an N-substituted (oxolan-2-yl)methyl group.
The ethynyl group at the C4 position offers a versatile handle for further chemical modifications, most notably through "click chemistry" reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the straightforward and efficient conjugation of the pyrazole core to other molecules, a valuable tool in drug discovery for creating libraries of compounds and for bioconjugation[4]. The (oxolan-2-yl)methyl substituent on the pyrazole nitrogen can influence the molecule's solubility, pharmacokinetic properties, and interactions with biological targets. This guide aims to provide a detailed technical resource on this promising chemical entity.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of a compound is fundamental to its application in research and development. While experimental data for 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole is not extensively available in the public domain, we can compile its known attributes and predict others based on its structure and data from analogous compounds.
Chemical Structure and Identifiers
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Molecular Formula: C₁₀H₁₂N₂O[5]
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Molecular Weight: 176.22 g/mol
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IUPAC Name: 4-ethynyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole
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CAS Number: Not available
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SMILES: C#CC1=CN(N=C1)CC2CCCO2[5]
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InChI Key: ATYYHGCYHAURLP-UHFFFAOYSA-N[5]
Predicted Physicochemical Properties
The following table summarizes key predicted physicochemical properties, which are valuable for understanding the compound's behavior in various experimental settings.
| Property | Predicted Value | Source |
| XLogP3 | 0.8 | PubChem[5] |
| Topological Polar Surface Area (TPSA) | 30.9 Ų | - |
| Hydrogen Bond Donor Count | 0 | - |
| Hydrogen Bond Acceptor Count | 3 | - |
| Rotatable Bond Count | 2 | - |
Note: Properties without a specific citation are calculated based on the chemical structure using standard computational models.
Spectroscopic Profile (Anticipated)
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¹H NMR:
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The ethynyl proton (C≡C-H) is expected to appear as a singlet in the range of δ 3.0-3.5 ppm.
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The pyrazole ring protons at the C3 and C5 positions would likely resonate as singlets between δ 7.5 and 8.0 ppm.
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The methylene protons of the (oxolan-2-yl)methyl group (N-CH₂) would appear as a doublet, coupled to the adjacent methine proton.
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The methine proton of the oxolane ring (O-CH-C) would be a multiplet.
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The remaining oxolane ring protons would appear as multiplets in the upfield region of the spectrum.
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¹³C NMR:
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The quaternary carbon of the ethynyl group (C≡C) would appear in the range of δ 80-90 ppm, while the terminal ethynyl carbon (C≡C-H) would be in a similar region.
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The pyrazole ring carbons would have distinct signals, with the C4 carbon being the most downfield.
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The carbons of the (oxolan-2-yl)methyl substituent would have characteristic chemical shifts.
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Infrared (IR) Spectroscopy:
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A sharp, weak absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretch of the terminal alkyne.
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A medium intensity band around 2100 cm⁻¹ for the C≡C stretch.
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C-H stretching frequencies for the pyrazole and oxolane rings in the 2850-3150 cm⁻¹ region.
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C=N and C=C stretching vibrations of the pyrazole ring in the 1400-1600 cm⁻¹ region.
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A strong C-O-C stretching band for the oxolane ring, likely in the 1050-1150 cm⁻¹ range.
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Synthesis and Purification
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process starting from a suitable C4-functionalized pyrazole precursor.
Caption: Proposed synthetic workflow for 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole.
Experimental Protocol (Hypothetical)
Step 1: N-Alkylation of 4-Iodo-1H-pyrazole
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To a solution of 4-iodo-1H-pyrazole (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or acetonitrile, add a base like sodium hydride (NaH, 1.1 equivalents) or cesium carbonate (Cs₂CO₃, 1.5 equivalents) at 0 °C.
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Stir the mixture for 30 minutes at room temperature to ensure complete deprotonation of the pyrazole.
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Add (oxolan-2-yl)methyl bromide or tosylate (1.1 equivalents) dropwise to the reaction mixture.
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Allow the reaction to stir at room temperature or with gentle heating until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 1-[(oxolan-2-yl)methyl]-4-iodo-1H-pyrazole.
Step 2: Sonogashira Coupling and Desilylation
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To a solution of 1-[(oxolan-2-yl)methyl]-4-iodo-1H-pyrazole (1 equivalent) in a mixture of THF and a suitable amine base (e.g., triethylamine or diisopropylamine), add trimethylsilylacetylene (1.5 equivalents).
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Degas the solution with nitrogen or argon for 15-20 minutes.
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Add a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents) and a copper(I) co-catalyst like CuI (0.1 equivalents).
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Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).
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Once the coupling is complete, filter the reaction mixture through a pad of celite to remove the catalysts and concentrate the filtrate.
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Dissolve the crude silyl-protected alkyne in a solvent like methanol or THF.
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Add a desilylating agent such as potassium carbonate (K₂CO₃) or tetrabutylammonium fluoride (TBAF) and stir at room temperature until the desilylation is complete.
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Work up the reaction by adding water and extracting with an organic solvent.
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Purify the final product by column chromatography to yield 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole.
Chemical Reactivity
The chemical reactivity of 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole is dominated by its two primary functional groups: the pyrazole ring and the terminal alkyne.
Reactivity of the Pyrazole Ring
The pyrazole ring is an aromatic heterocycle. Electrophilic substitution reactions on the pyrazole ring typically occur at the C4 position.[2] Since this position is already substituted in the target molecule, electrophilic attack on the ring is less likely. The nitrogen atoms of the pyrazole ring can act as ligands for metal coordination.
Reactivity of the Ethynyl Group
The terminal alkyne is a highly versatile functional group for a variety of chemical transformations.
Caption: Key reaction pathways involving the ethynyl group.
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Click Chemistry: The terminal alkyne readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with azides to form 1,2,3-triazoles. This is a highly efficient and orthogonal reaction widely used in drug discovery, chemical biology, and materials science.
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Sonogashira Coupling: The ethynyl group can undergo further palladium-catalyzed cross-coupling reactions with aryl or vinyl halides to form more complex structures.
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Hydration: In the presence of a suitable catalyst (e.g., mercury(II) salts or gold complexes), the alkyne can be hydrated to form a methyl ketone.
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Reduction: The alkyne can be reduced to the corresponding alkene (using catalysts like Lindlar's catalyst for the cis-alkene) or to the alkane (using catalysts like palladium on carbon with hydrogen gas).
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Mannich Reaction: The terminal alkyne can react with an aldehyde and a secondary amine to form a propargylamine.
Applications in Drug Discovery and Development
While there is no specific literature on the biological activity of 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole, its structural components suggest significant potential as a building block in drug discovery.
A Scaffold for Privileged Structures
The pyrazole core is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple, unrelated biological targets.[1] By using 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole as a starting material, medicinal chemists can rapidly generate libraries of novel compounds with diverse functionalities attached to the pyrazole core via the versatile ethynyl handle.
Role in Fragment-Based Drug Discovery (FBDD)
This molecule is well-suited for use in FBDD. Its relatively low molecular weight and the presence of both hydrogen bond acceptors and a reactive handle for elaboration make it an ideal fragment for screening against biological targets. Hits identified from such screens can then be grown or linked to other fragments to generate potent lead compounds.
Potential Therapeutic Areas
Given the wide range of biological activities associated with pyrazole derivatives, compounds derived from this scaffold could be investigated for a variety of therapeutic applications, including:
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Anti-inflammatory agents: Many pyrazole-containing compounds, such as celecoxib, are potent anti-inflammatory drugs.[2]
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Anticancer agents: The pyrazole scaffold is found in several kinase inhibitors used in cancer therapy.[3]
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Antimicrobial agents: Pyrazole derivatives have shown promising antibacterial and antifungal activities.[7][8]
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Antiviral agents: Some pyrazole-containing compounds have been investigated for their antiviral properties.[9]
Conclusion
4-Ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole is a promising and versatile building block for organic synthesis and medicinal chemistry. Its combination of a biologically relevant pyrazole core, a reactive ethynyl group, and a modifying (oxolan-2-yl)methyl substituent makes it a valuable tool for the synthesis of novel compounds with potential therapeutic applications. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential applications, serving as a valuable resource for researchers in the field. Further experimental validation of the properties and reactivity discussed herein will undoubtedly pave the way for the successful application of this molecule in drug discovery and beyond.
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